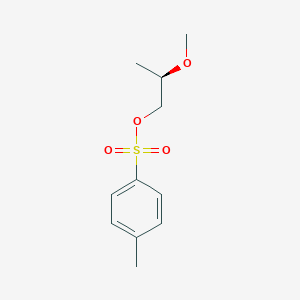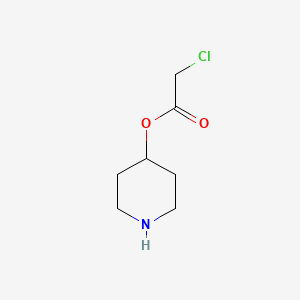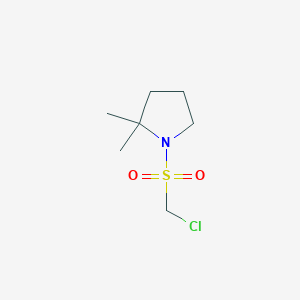
Isothiazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isothiazol-4-ol is a heterocyclic compound containing a five-membered ring with both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
Isothiazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptopropanamides, which are derived from acrylic acid via 3-mercaptopropionic acid. The ring-closure of the thiol-amide is typically achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Another method includes the addition of thiocyanate to propargyl amides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process typically includes the use of metal-catalyzed reactions and ring rearrangements to achieve high yields and purity .
化学反応の分析
Types of Reactions
Isothiazol-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Formation of thiols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, which are valuable intermediates in various chemical syntheses .
科学的研究の応用
Isothiazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal growth.
Industry: Used as a biocide in water treatment and as a preservative in various products
作用機序
The mechanism of action of isothiazol-4-ol involves the inhibition of life-sustaining enzymes, particularly those with thiols at their active sites. This inhibition is achieved through the formation of mixed disulfides with these enzymes, disrupting their normal function .
類似化合物との比較
Isothiazol-4-ol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but differs in its reactivity and applications.
Benzisothiazole: A fused ring system with different biological activities.
Isothiazolinone: Known for its antimicrobial properties and used in various industrial applications
特性
分子式 |
C3H3NOS |
|---|---|
分子量 |
101.13 g/mol |
IUPAC名 |
1,2-thiazol-4-ol |
InChI |
InChI=1S/C3H3NOS/c5-3-1-4-6-2-3/h1-2,5H |
InChIキー |
XLECMKZRKWLMJE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NS1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


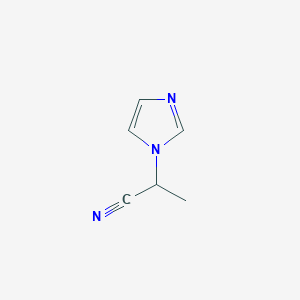
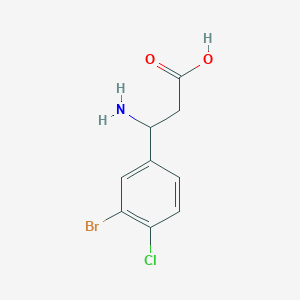
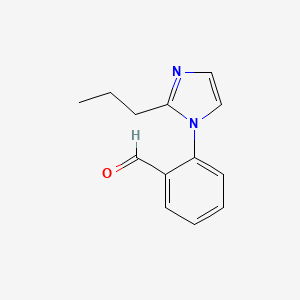
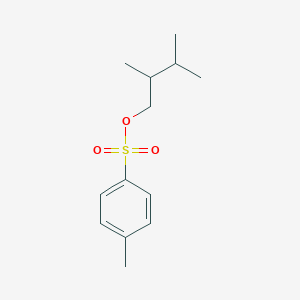
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
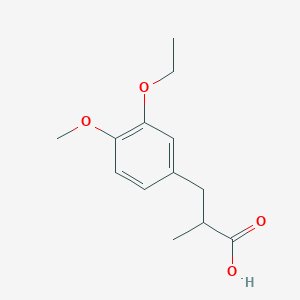
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)
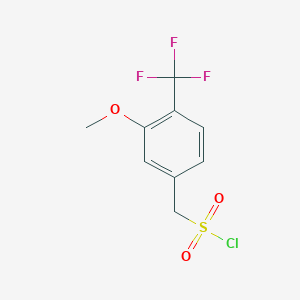
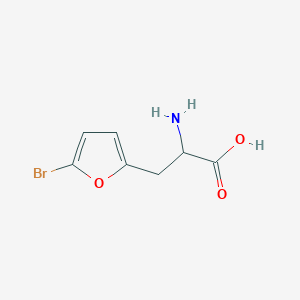
![[4-(Difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13557490.png)
